molecular formula C21H21Cl2N5O B2895561 N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide CAS No. 321998-94-1

N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide

Cat. No.: B2895561
CAS No.: 321998-94-1
M. Wt: 430.33
InChI Key: MBOZWLOZLGQXTI-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide is a pyrazole-based compound featuring a dichlorophenyl group at the N1 position, a 4-methylpiperazine-substituted phenyl ring at the C5 position, and a carboxamide linker. This structure places it within a broader class of pyrazole carboxamide derivatives known for their interactions with cannabinoid receptors (CB1/CB2), particularly as CB1 receptor antagonists or inverse agonists .

Properties

IUPAC Name

N-(2,4-dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21Cl2N5O/c1-26-10-12-27(13-11-26)17-5-2-15(3-6-17)20-8-9-24-28(20)21(29)25-19-7-4-16(22)14-18(19)23/h2-9,14H,10-13H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBOZWLOZLGQXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C3=CC=NN3C(=O)NC4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21Cl2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-Dichlorophenyl)-5-[4-(4-methylpiperazin-1-yl)phenyl]pyrazole-1-carboxamide is a synthetic compound belonging to the pyrazole class, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure is characterized by a pyrazole ring substituted with a dichlorophenyl group and a piperazine moiety. This configuration is significant for its biological interactions.

1. Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung cancer cells.

Table 1: Cytotoxicity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
This compoundMCF739.70
Compound AA549 (Lung)45.00
Compound BHCT116 (Colon)32.50

The mechanism of action appears to involve the induction of apoptosis through caspase activation pathways, specifically caspase-3 and caspase-7, leading to cell cycle arrest in the G0/G1 phase.

2. Anti-inflammatory Activity

Pyrazole derivatives are also noted for their anti-inflammatory properties. In vitro assays have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

Table 2: Inhibition of Cytokines

Compound NameConcentration (µM)TNF-α Inhibition (%)IL-6 Inhibition (%)Reference
This compound108593
Dexamethasone17686

This suggests potential therapeutic applications in treating inflammatory diseases.

3. Antimicrobial Activity

The compound has shown promising antimicrobial activity against various bacterial strains, including antibiotic-resistant strains. Studies indicate that it may inhibit biofilm formation and bacterial growth.

Table 3: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)8
Escherichia coli16
Enterococcus faecalis32

The biological activity of this compound is attributed to several mechanisms:

  • Caspase Activation : Induces apoptosis in cancer cells by activating caspases.
  • Cytokine Modulation : Reduces levels of inflammatory cytokines through inhibition of signaling pathways.
  • Bacterial Growth Inhibition : Disrupts bacterial cell wall synthesis and inhibits biofilm formation.

Case Studies

In a recent clinical study involving patients with resistant bacterial infections, treatment with pyrazole derivatives led to significant improvements in clinical outcomes compared to standard antibiotic therapies. The study highlighted the potential for these compounds as adjunct therapies in infectious disease management.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to 4-(4-methoxybenzenesulfonyl)-N-(4-methoxynaphthalen-1-yl)butanamide exhibit significant anticancer properties. For instance, studies have shown that sulfonamide derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is primarily attributed to their ability to interfere with specific signaling pathways involved in cell proliferation and survival.

Anti-inflammatory Properties

The compound has shown promise in the treatment of inflammatory diseases. Sulfonamides are known to modulate immune responses, potentially reducing inflammation through the inhibition of pro-inflammatory cytokines. This application is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease.

Antimicrobial Activity

There is evidence supporting the antimicrobial efficacy of sulfonamide derivatives against a range of pathogens, including bacteria and fungi. The mechanism often involves the disruption of folate synthesis, which is crucial for microbial growth.

Data Table: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AnticancerInduction of apoptosis
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of folate synthesis

Case Study 1: Anticancer Efficacy

A study published in the Journal of Medicinal Chemistry demonstrated that a related sulfonamide compound significantly inhibited the growth of breast cancer cell lines in vitro. The study highlighted the compound's ability to induce cell cycle arrest and apoptosis, suggesting a potential role as a chemotherapeutic agent.

Case Study 2: Anti-inflammatory Mechanism

Research published in Pharmacology Reports explored the anti-inflammatory effects of sulfonamide derivatives in animal models of arthritis. The results indicated a marked reduction in joint swelling and pain, correlating with decreased levels of inflammatory markers.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound shares core structural motifs with several pyrazole carboxamides, differing primarily in substituents on the phenyl rings and the choice of heterocyclic amine in the carboxamide side chain. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Selected Pyrazole Carboxamide Derivatives

Compound Name Key Structural Differences Target Receptor Observed Activity References
N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A/Rimonabant) Piperidinyl group instead of methylpiperazinyl; 4-methyl substitution on pyrazole CB1 Central CB1 inverse agonist; withdrawn due to psychiatric side effects
1-(2,4-dichlorophenyl)-5-(4-iodophenyl)-4-methyl-N-4-morpholinyl-1H-pyrazole-3-carboxamide (AM281) Morpholinyl group; 4-iodophenyl at C5 CB1 High CB1 affinity; used as a radioligand in receptor binding studies
1-(2,4-dichlorophenyl)-4-ethyl-5-(5-(2-(4-(trifluoromethyl)phenyl)ethynyl)thiophen-2-yl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide Ethyl substitution at C4; thiophene-ethynyl group at C5 CB1 Peripheral CB1 inverse agonist; significant weight loss in obese mice
N-(2,4-dichlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide Simplified structure: lacks piperazine/phenyl substitution; methyl at N1 Not specified Antibacterial/antimycobacterial activity (unrelated to cannabinoid targets)
O-3258 [1-(2,4-dichlorophenyl)-4-methyl-5-(4-(5-bromopentyl)phenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide] Bromopentyl chain at C5 phenyl CB1 Lower potency in reducing food intake despite high receptor affinity

Key Findings from Comparative Studies

Substituent Impact on Receptor Selectivity: The 4-methylpiperazinyl group in the query compound may enhance solubility and peripheral selectivity compared to piperidinyl or morpholinyl analogs, which often exhibit stronger central nervous system (CNS) penetration . Halogenation: The 2,4-dichlorophenyl group at N1 is a conserved feature across CB1-targeted analogs, critical for receptor binding. Replacement with mono-chlorophenyl or fluorophenyl groups (e.g., in N-(2,4-difluorophenyl) analogs) reduces CB1 affinity .

Pharmacological Outcomes: Peripheral vs. Structural Flexibility: The addition of extended alkyl or aryl chains (e.g., bromopentyl in O-3258) can diminish in vivo efficacy despite maintained receptor binding, highlighting the importance of pharmacokinetic optimization .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates for SNAr steps .
  • Catalyst Systems : Pd(OAc)₂/Xantphos for efficient C–N bond formation in piperazine coupling (yields >80%) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol/water .

Which spectroscopic and crystallographic methods are critical for structural elucidation of this compound?

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., dichlorophenyl proton splitting at δ 7.2–7.8 ppm) and piperazine methyl resonance (δ 2.3–2.5 ppm) .
  • X-ray Crystallography : Resolves intramolecular interactions (e.g., N–H⋯O hydrogen bonds) and dihedral angles between aromatic rings (e.g., 74.03° in analogs) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 470.1) .

How are initial biological activities evaluated, and what assays are recommended for screening?

Q. Basic

  • In Vitro Assays :
    • Kinase Inhibition : ATP-binding assays using recombinant kinases (IC₅₀ determination) .
    • Antimicrobial Activity : Broth microdilution (MIC against S. aureus or E. coli) .
  • Cellular Models :
    • Cytotoxicity via MTT assay (e.g., IC₅₀ values in cancer cell lines) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Q. Advanced

  • Key Modifications :
    • Piperazine Substituents : Replacing 4-methylpiperazine with bulkier groups (e.g., 4-benzylpiperazine) alters receptor affinity .
    • Pyrazole Ring Substitutions : Electron-withdrawing groups (e.g., -Cl) enhance metabolic stability but may reduce solubility .
  • Pharmacokinetic Profiling : LogP adjustments via introduction of polar groups (e.g., -OH or -COOH) improve aqueous solubility .

How can contradictory biological data across studies be systematically addressed?

Q. Advanced

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab discrepancies .
  • Structural Verification : Confirm compound purity (>95% via HPLC) and stereochemistry (circular dichroism for chiral centers) .
  • Control Experiments : Use reference inhibitors (e.g., staurosporine for kinase assays) to validate assay conditions .

What computational approaches are employed to predict binding modes and off-target effects?

Q. Advanced

  • Molecular Docking : Glide or AutoDock Vina to model interactions with target proteins (e.g., kinase ATP-binding pockets) .
  • MD Simulations : GROMACS for stability analysis of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns) .
  • ADMET Prediction : SwissADME or pkCSM for permeability (e.g., Caco-2 cell predictions) and cytochrome P450 inhibition .

How are reaction conditions optimized for scale-up synthesis without compromising yield?

Q. Advanced

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 4 h for cyclocondensation) while maintaining yields (~85%) .
  • Flow Chemistry : Continuous-flow systems improve heat transfer and scalability for exothermic steps (e.g., nitration) .
  • Green Chemistry : Substitute DMF with Cyrene® (a bio-based solvent) to reduce environmental impact .

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